molecular formula C11H10FN5OS B5571783 N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide

N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide

Cat. No.: B5571783
M. Wt: 279.30 g/mol
InChI Key: OTVKEHOREDGAND-LHHJGKSTSA-N
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Description

N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide is a useful research compound. Its molecular formula is C11H10FN5OS and its molecular weight is 279.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.05900930 g/mol and the complexity rating of the compound is 322. The solubility of this chemical has been described as 24.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure :N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide has been synthesized and its structure confirmed through elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction. It crystallizes in a monoclinic system, exhibiting intermolecular hydrogen-bond interactions that stabilize the compound (Li Wei-hua et al., 2006).

Anticancer Applications

Anticancer Activity :Derivatives of this compound have been synthesized and investigated for probable anticancer activity. These derivatives exhibited cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma and breast adenocarcinoma, through MTT assays and flow cytometric analysis to identify the death pathway of cancer cells (Derya Osmaniye et al., 2018).

Antidepressant Applications

Antidepressant Activity :N'-arylidene-2-(5-aryl-1H-1, 2, 4-triazol-3-ylthio) acetohydrazides, including this compound derivatives, have been synthesized and evaluated for their antidepressant activity using the tail suspension test in mice, with some compounds showing significant activity (Radhika Chelamalla et al., 2017).

Antimicrobial and Anticonvulsant Applications

Antimicrobial and Anticonvulsant Agents :Novel benzothiazole derivatives, related to the discussed compound, were synthesized and evaluated for their antimicrobial and anticonvulsant activities. Some derivatives demonstrated significant efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, highlighting their potential as anticonvulsant agents (Dachuan Liu et al., 2016).

Enzyme Inhibition Studies

Lipase and α-Glucosidase Inhibition :Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide demonstrated notable anti-lipase and anti-α-glucosidase activities, suggesting potential applications in treating conditions like obesity and diabetes (O. Bekircan et al., 2015).

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5OS/c12-9-3-1-8(2-4-9)5-14-16-10(18)6-19-11-13-7-15-17-11/h1-5,7H,6H2,(H,16,18)(H,13,15,17)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVKEHOREDGAND-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CSC2=NC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CSC2=NC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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